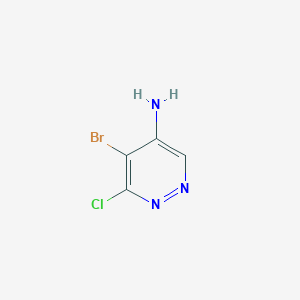

5-Bromo-6-chloropyridazin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJBBFOEJTCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934905-24-4 | |

| Record name | 5-bromo-6-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Scaffold: Structural Analysis of Polysubstituted Pyridazine Intermediates

Executive Summary

The pyridazine core (1,2-diazine) is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for phenyl rings and providing unique hydrogen-bonding capabilities in kinase inhibitors and anti-inflammatory agents.[1] However, the synthesis of polysubstituted pyridazines—particularly 3(2H)-pyridazinones—is plagued by regioselectivity challenges. The distinction between N1- vs. N2-alkylation and C-substitution patterns is frequently ambiguous by standard 1D NMR.

This technical guide outlines a rigorous structural elucidation protocol. It moves beyond basic characterization to a self-validating workflow utilizing 2D NMR (HMBC/NOESY) and X-ray crystallography to ensure scaffold integrity before biological screening.

The Regioselectivity Conundrum

In the synthesis of polysubstituted pyridazines, particularly from hydrazine precursors or via alkylation of pyridazinones, the formation of regioisomers is governed by the interplay of steric hindrance and electronic density (tautomerism).

The Core Challenge: N-Alkylation

The most common structural ambiguity arises during the alkylation of 6-substituted-3(2H)-pyridazinones. The lactam-lactim tautomerism allows for three potential products:

-

N2-alkylation (Thermodynamically favored in many conditions).

-

O-alkylation (Kinetic control, forming alkoxypyridazines).

-

N1-alkylation (Less common, often requires specific directing groups or steric forcing).[1]

Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models.

Visualization: Synthetic Divergence

The following diagram illustrates the critical divergence point where structural validation is mandatory.

Figure 1: Divergent alkylation pathways requiring rigorous structural assignment.

Analytical Protocol: The NMR Triangulation Method

Reliance on 1H NMR chemical shifts alone is insufficient due to the anisotropic effects of the pyridazine ring, which can be subtle. The following protocol uses a "triangulation" approach: Coupling (HMBC) + Proximity (NOESY) + Chemical Environment (13C/15N) .

Step 1: 1H & 13C Diagnostic Shifts

While shifts vary by substituent, specific trends distinguish N-alkylation sites.[1]

Table 1: Diagnostic NMR Trends for Pyridazinone Regioisomers

| Feature | N2-Alkylated (Target) | O-Alkylated (Byproduct) | Mechanistic Rationale |

| C3 Carbonyl ( | 158 - 162 ppm | N/A (Becomes C-O) | Retention of amide carbonyl character. |

| C3-O Carbon ( | N/A | 163 - 168 ppm | Deshielding due to aromatic C-O bond character. |

| H4/H5 Coupling ( | Double bond character is more localized in the lactam (N2) form. | ||

| N-CH | 3.8 - 4.2 ppm | N/A | Diagnostic for N-alkylation. |

| O-CH | N/A | 4.4 - 4.6 ppm | Downfield shift due to oxygen electronegativity. |

Step 2: The HMBC "Fingerprint" (The Validator)

This is the most critical step. You must establish connectivity across the heteroatoms.

-

Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

-

The Logic:

-

In N2-alkylation , the

-CH -

In O-alkylation , the

-CH

-

Step 3: 15N NMR (Optional but Definitive)

If equipment allows (cryoprobe or labeled precursors), 1H-15N HMBC is definitive.

-

N-Alkylation: Large upfield shift of the alkylated nitrogen (

relative to pyridine-type nitrogen).[2] -

O-Alkylation: Smaller shift changes; the nitrogen retains more pyridine-like character.

Advanced Validation: X-Ray Crystallography

When NMR data is ambiguous (e.g., severe peak overlap or fluxional behavior), X-ray crystallography is the mandatory stop-gate.[1]

Protocol:

-

Crystal Growth: Pyridazines crystallize well from slow evaporation of EtOAc/Hexanes or MeOH/DCM mixtures.

-

Refinement: Focus on the C3-N2 and C3-O bond lengths.

-

C=O (Amide): ~1.23 Å (Indicates N-alkylation).

-

C-O (Ether): ~1.35 Å (Indicates O-alkylation).

-

Structural Decision Workflow

Follow this logic gate to assign structure with high confidence.

Figure 2: Analytical Decision Matrix for Pyridazine Assignment.

References

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024.[3] [Link] (Source for pyridazine significance in drug discovery)

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010.[1][4] [Link] (Authoritative source for 15N and 13C chemical shift assignments)

-

Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. [Link] (Methodology for distinguishing N-alkylation isomers using HMBC/NOESY)

-

Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research, 2023. [Link] (Context for substituted pyridazine synthesis)

-

Structure of pyridazine in the S1 state: experiment and theory. ChemPhysChem, 2008. [Link] (Fundamental structural data)

Sources

- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 5-Bromo-6-chloropyridazin-4-amine in kinase inhibitor design

An In-Depth Technical Guide: The Strategic Role of 5-Bromo-6-chloropyridazin-4-amine in Modern Kinase Inhibitor Design

Introduction: Targeting the Kinome with Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and metabolism to apoptosis and immune responses.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes.[3][4]

Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocyclic cores have emerged as "privileged scaffolds."[5] These structures, such as pyrazines, quinazolines, and pyridazines, often serve as bioisosteres for the adenine ring of ATP, enabling them to form crucial hydrogen bond interactions with the "hinge" region of the kinase active site.[6][7]

This guide focuses on a particularly versatile and potent scaffold: This compound . We will dissect its structural components, explore its mechanism of action, detail its synthetic utility, and examine its application in the development of targeted kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its strategic importance.

The this compound Scaffold: A Structural Analysis

The efficacy of this scaffold lies in the distinct and synergistic roles of its constituent parts. Each functional group is strategically positioned to contribute to both biological activity and synthetic tractability.

-

Pyridazine Core : The diazine ring is a critical pharmacophore. It mimics the purine structure of adenine, allowing it to fit within the ATP binding pocket. The nitrogen atoms are key for establishing the correct geometry and electronic profile for hinge binding.[5]

-

4-Amino Group : This group is the primary anchor to the kinase hinge. It acts as a hydrogen bond donor, forming one or more crucial hydrogen bonds with the backbone carbonyls of conserved amino acids in the hinge region (e.g., methionine, cysteine), effectively tethering the inhibitor to the enzyme.[8][9]

-

6-Chloro Group : This halogen serves as a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various side chains, often amines or ethers, which can extend into other regions of the ATP pocket to enhance potency and modulate selectivity.

-

5-Bromo Group : The bromine atom is an exceptionally useful synthetic handle. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This enables the introduction of a wide array of aryl and heteroaryl moieties, allowing medicinal chemists to systematically probe interactions with the solvent-exposed front-pocket or other allosteric regions to fine-tune the inhibitor's properties.[10]

Mechanism of Action: Anchoring to the Kinase Hinge

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors .[1] They bind reversibly to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[3] The core mechanism relies on the formation of specific hydrogen bonds with the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.

As illustrated in Figure 2, the 4-amino group and an adjacent ring nitrogen of the pyridazine core form a bidentate hydrogen bond pattern with the kinase hinge. This interaction is highly conserved across many kinase inhibitors and is a primary determinant of binding affinity. The substituents at the 5- and 6-positions then project into different regions of the active site, where they can be modified to achieve selectivity for a specific kinase.

Synthesis and Chemical Derivatization

The synthetic accessibility of the this compound core and its amenability to diversification are key to its widespread use.

Experimental Protocol 1: Synthesis of the Core Scaffold

A representative synthesis for the isomeric core, 4-bromo-6-chloropyridazin-3-amine, is achieved through the bromination of a commercially available precursor.[11]

Objective: To synthesize 4-bromo-6-chloropyridazin-3-amine.

Materials:

-

6-Chloropyridazin-3-amine

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Bromine (Br₂)

-

Ethyl Acetate

-

Water

Procedure:

-

Combine 6-Chloropyridazin-3-amine (1.0 eq) and NaHCO₃ (2.0 eq) in a round-bottom flask containing methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Bromine (1.5 eq) dropwise to the stirring mixture. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Filter the reaction mixture to remove any solids.

-

Add water to the filtrate and perform a liquid-liquid extraction with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to yield the final product.[11]

Derivatization Strategies

The true power of the scaffold lies in its dual-handle design for diversification. The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential modification.

Structure-Activity Relationship (SAR) and Case Studies

Systematic modification of the pyridazine core has led to the discovery of potent and selective inhibitors for various kinases.

Case Study: Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a target for neurodegenerative diseases like Alzheimer's.[12] Researchers developed a series of potent GSK-3β inhibitors by elaborating on a related pyridazine core.[13] Their work demonstrated that introducing aryl and heteroaryl groups at the position analogous to C5 of our scaffold led to subnanomolar potency.

Case Study: Pyridazine Derivatives as ALK5 Inhibitors

Activin-like kinase 5 (ALK5) is a receptor serine/threonine kinase involved in fibrosis and cancer.[9] A study on 4,6-disubstituted pyridazine cores as ALK5 inhibitors revealed that installing different hinge-binding motifs and modifying the C6 position significantly impacted potency. For example, introducing a 2-amino-pyridine at the C6 position resulted in a 25-fold increase in potency, attributed to an additional hydrogen bond interaction.[9]

Summary of SAR Data

The following table summarizes representative data from the literature, illustrating how structural modifications affect kinase inhibition.

| Compound Series | Core Structure | Substitution | Target Kinase | Potency (IC₅₀ or Kᵢ) | Reference |

| Imidazo[1,2-b]pyridazine | Pyridazine-based | R² = 4-pyridyl | GSK-3β | 220 nM | [13] |

| Imidazo[1,2-b]pyridazine | Pyridazine-based | R² = 4-(isopropyl-ether)-pyridyl | GSK-3β | 6.8 nM | [13] |

| Imidazo[1,2-b]pyridazine | Pyridazine-based | R² = Pyrimidin-5-yl | GSK-3β | 0.2 nM | [13] |

| 4,6-Disubstituted Pyridazine | Pyridazine | C6 = Pyridine | ALK5 | Kᵢ = 250 nM | [9] |

| 4,6-Disubstituted Pyridazine | Pyridazine | C6 = 2-Amino-pyridine | ALK5 | Kᵢ = 10 nM | [9] |

Experimental Protocols for Inhibitor Evaluation

Experimental Protocol 2: Representative Suzuki Coupling

Objective: To synthesize a C5-arylated derivative of the pyridazine core.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.3 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl Acetate

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, Pd(PPh₃)₄, and 1,4-dioxane.[10]

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid, K₃PO₄, and water.

-

Heat the reaction mixture to 85–95 °C and stir for 15 hours, monitoring progress by TLC.

-

After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired C5-arylated derivative.[10]

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in ADP production.[9]

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the target kinase, its specific substrate peptide, ATP, and the appropriate reaction buffer.

-

Add varying concentrations of the test inhibitor (typically in a serial dilution) to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the reaction by adding ATP and incubate at the optimal temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

-

Conclusion and Future Perspectives

The this compound scaffold represents a cornerstone in modern kinase inhibitor design. Its inherent ability to act as a robust hinge-binding anchor, combined with its exceptional synthetic tractability, provides an ideal platform for developing potent and selective therapeutic agents. The dual-handle approach to derivatization allows for a comprehensive exploration of the chemical space within the kinase ATP binding site, facilitating the optimization of drug-like properties.

Future work in this area will likely focus on leveraging this core to design inhibitors with novel mechanisms of action, such as covalent or allosteric modulators. Furthermore, applying this scaffold to a broader range of kinase targets, particularly those implicated in emerging disease areas beyond oncology, remains a promising avenue for therapeutic innovation. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the full potential of this privileged chemical structure.

References

-

Atallah, G., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

-

Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 675-697. [Link]

-

Atallah, G., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

-

Barrow, J. C., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5037–5055. [Link]

-

Kim, H. Y., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

-

Ammendola, S., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1779–1786. [Link]

-

Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

- Google Patents. (2012). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Khan, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

-

A2Z Market Research. (2024). What are PYK2 inhibitors and how do they work?. A2Z Market Research. [Link]

-

Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Hameed, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Sharma, P., & Saini, R. (2022). QSAR Study of 4-Benzoylamino-1H-Pyrazole-3-Carboxamide Derivatives as CDK2 and CDK1 Inhibitors. World Journal of Pharmaceutical Research, 11(12), 2197-2211. [Link]

-

Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

-

Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

Zloh, M., & Kirsch, P. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 42. [Link]

-

Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed. [Link]

-

Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1237-1253. [Link]

-

Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. [Link]

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 12. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Literature review of 5-Bromo-6-chloropyridazin-4-amine derivatives

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-6-chloropyridazin-4-amine Derivatives

Abstract: The pyridazine ring system is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a valuable component in modern drug design. This guide focuses on the untapped potential of this compound, a novel and highly functionalized starting material for the generation of diverse chemical libraries. Due to the nascent stage of research into this specific isomer[1], this document serves as both a literature review of analogous compounds and a forward-looking roadmap for its synthesis, derivatization, and biological evaluation. We provide a comprehensive analysis of synthetic strategies, predict promising therapeutic applications based on established structure-activity relationships (SAR) from related 4-aminopyridine and pyridazine scaffolds, and present detailed experimental protocols to empower researchers in drug discovery.

The Pyridazine Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the pyridazine nucleus is of significant interest. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, pyridazines exhibit a unique combination of properties. They possess a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and drug-target interactions. The inherent polarity of the pyridazine ring often contributes to favorable pharmacokinetic profiles, including reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes.

The versatility of the pyridazine scaffold is demonstrated by its presence in compounds with a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial effects. Similarly, the 4-aminopyridine (4-AP) substructure is clinically significant; 4-AP itself (fampridine) is an approved therapy for improving mobility in multiple sclerosis patients by blocking voltage-gated potassium channels.[2][3][4] Derivatives of 4-AP have been extensively studied as cognition enhancers, anticancer agents, and enzyme inhibitors.[5][6]

The subject of this guide, this compound, merges these two powerful pharmacophores. It presents three distinct, orthogonally reactive sites for chemical modification:

-

The C4-amino group , ideal for forming amides, sulfonamides, and ureas.

-

The C5-bromo atom , perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

The C6-chloro atom , susceptible to nucleophilic aromatic substitution (SNAr).

This trifecta of functionality makes it an exceptionally valuable, albeit currently underexplored, building block for combinatorial chemistry and targeted drug design.[1]

Synthesis and Derivatization: A Strategic Blueprint

As direct literature on the synthesis of this compound is unavailable, we propose a robust synthetic strategy based on established pyridazine chemistry and provide a validated analogous procedure for context.

Proposed Synthesis of the Core Scaffold

A logical and efficient synthesis would begin with a commercially available, related precursor, followed by regioselective bromination.

Proposed Route: The synthesis can be initiated from 5,6-Dichloropyridazin-4-amine.[7] Electrophilic bromination is anticipated to occur regioselectively at the C5 position, which is activated by the C4-amino group and less sterically hindered than the alternative C3 position.

Analogous Validated Protocol (for Isomer Synthesis): The synthesis of the related isomer, 4-bromo-6-chloropyridazin-3-amine, provides strong validation for the proposed electrophilic bromination strategy. This procedure involves the direct bromination of 6-chloropyridazin-3-amine using bromine in methanol with sodium bicarbonate as a base, achieving a near-quantitative yield.[8] This established method underscores the feasibility of direct halogenation on the aminopyridazine ring.

Key Derivatization Pathways

The strategic value of the this compound scaffold lies in its capacity for controlled, stepwise diversification.

Caption: A projected pharmacophore model for derivatives.

Foundational Experimental Protocols

To facilitate research on this novel scaffold, we provide detailed, self-validating protocols for a key synthetic transformation and a primary biological screening assay.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the introduction of an aryl group at the C5-bromo position, a critical step in library diversification.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: The base is essential for activating the boronic acid to form the boronate, which is the active species in the catalytic cycle. An excess ensures the reaction proceeds to completion.

-

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Causality: The mixed solvent system ensures the solubility of both the organic starting materials and the inorganic base. Water is also crucial for the mechanism of transmetalation.

-

-

Degassing: Seal the flask and purge the mixture with dry nitrogen or argon for 15-20 minutes.

-

Causality: The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure high yields.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Causality: This is the heart of the reaction. The palladium complex undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronate and reductive elimination to form the new C-C bond and regenerate the catalyst.

-

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the ability of compounds to inhibit cancer cell proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

-

Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

While the direct exploration of this compound is in its infancy, the wealth of data from related pyridazine and 4-aminopyridine scaffolds provides a compelling case for its potential in drug discovery. This guide has outlined a clear and logical path forward, presenting plausible synthetic routes, key derivatization strategies, and a predictive framework for biological applications. The true value of this scaffold lies in its inherent versatility, allowing for the systematic and efficient generation of three-dimensional molecular diversity. By applying the principles and protocols detailed herein, researchers are well-equipped to unlock the therapeutic potential of this novel chemical entity, paving the way for the discovery of next-generation inhibitors for a range of diseases, from cancer to neurodegenerative disorders.

References

-

Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Marino, A. M., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(10), 1269. [Link]

-

Sinha, S. K., & Shrivastava, S. K. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2984-2989. [Link]

-

Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237-248. [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Ivanova, Y., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]

-

Aob Universal. (2026). The Science Behind 4-Aminopyridine: Understanding Its Role in Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. RSC Advances, 5(1), 593-601. [Link]

-

El-Morsy, A. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(14), 3321. [Link]

-

Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

Spiller, H. A., & Brophy, G. M. (2015). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 11(2), 233-236. [Link]

-

Marino, A. M., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300183. [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

-

PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2730. [Link]

-

Woo, G. H. C., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(1), 240-244. [Link]

-

PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. (n.d.). 5-Bromo-6-chloropyridazin-3-amine. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C4H3BrClN3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 89180-50-7|5,6-Dichloropyridazin-4-Amine [rlavie.com]

- 8. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Regioselective Nucleophilic Substitution of 5-Bromo-6-chloropyridazin-4-amine: A Guide to Controlled Functionalization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridazines are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthetic utility of these scaffolds is critically dependent on the ability to introduce specific functionalities at precise locations on the heterocyclic ring. This application note provides a detailed guide to the regioselective nucleophilic aromatic substitution (SNAr) of 5-Bromo-6-chloropyridazin-4-amine, a versatile and highly functionalized building block. We will explore the underlying electronic principles that govern the reaction's selectivity, provide a robust experimental protocol for the preferential substitution at the C6 position, and discuss factors that influence the reaction outcome.

Introduction: The Strategic Importance of Pyridazines

The pyridazine core is considered a "privileged scaffold" in drug discovery, consistently appearing in molecules that target a diverse range of biological pathways.[4] Its two adjacent nitrogen atoms create a unique electronic landscape that is not only crucial for molecular interactions with biological targets but also dictates its synthetic reactivity.

This compound is a particularly valuable starting material. It possesses three key features for synthetic diversification:

-

An electron-rich amino group, which can be further functionalized.

-

Two distinct halogen atoms (Cl and Br) at the C6 and C5 positions, respectively, serving as leaving groups for substitution or as handles for cross-coupling reactions.[5]

The primary challenge and opportunity with this substrate lie in achieving regioselectivity —selectively reacting one halogen while leaving the other intact for subsequent transformations. This control is paramount for building molecular complexity and generating specific isomers required for structure-activity relationship (SAR) studies. This guide focuses on elucidating the principles and methods for achieving predictable, high-yielding substitution at the C6 position.

Mechanistic Rationale for Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and heteroaromatic systems.[6][7] Unlike SN2 reactions, the SNAr pathway involves a two-step addition-elimination process. The regioselectivity of this reaction on this compound is governed by the electronic properties of the pyridazine ring.

Key Factors Favoring C6 Substitution:

-

Ring Activation: The two electronegative nitrogen atoms in the pyridazine ring strongly withdraw electron density, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.[8]

-

Positional Electronics: Nucleophilic attack on pyridines and related heterocycles is most favorable at the positions ortho and para to the ring nitrogens. This is because the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto a nitrogen atom through resonance, creating a more stable intermediate.

-

Intermediate Stabilization:

-

Attack at C6 (para/ortho): The C6 position is para to N1 and ortho to N2. Nucleophilic attack here allows the resulting negative charge to be stabilized by delocalization onto the N1 atom (see diagram below). This is a highly favorable pathway.

-

Attack at C5 (meta): The C5 position is meta to both N1 and N2. Attack at this position does not allow for direct resonance delocalization of the negative charge onto a ring nitrogen. The resulting Meisenheimer complex is significantly less stable.

-

Therefore, the kinetic and thermodynamic preference is overwhelmingly for nucleophilic attack at the C6 position, leading to the displacement of the chloride ion. While the carbon-bromine bond is typically weaker than the carbon-chlorine bond, the electronic stabilization of the reaction intermediate is the dominant factor controlling the regiochemical outcome in this SNAr reaction.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 446273-59-2: 3-Amino-4-bromo-6-chloropyridazine [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Selective Dehalogenation of 5-Bromo-6-chloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyridazin-4-amine is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex heterocyclic compounds. The differential reactivity of the bromine and chlorine substituents on the pyridazine ring allows for selective functionalization, making it a valuable scaffold in drug discovery. This application note provides detailed protocols for the selective dehalogenation of this compound, enabling the targeted synthesis of either 6-chloro-pyridazin-4-amine or 5-bromo-pyridazin-4-amine. These procedures are grounded in the principles of palladium-catalyzed hydrodehalogenation, a powerful and widely used transformation in organic synthesis.[1][2][3][4]

The selective removal of one halogen in the presence of another is a common challenge in the synthesis of pharmaceutical intermediates. The protocols outlined herein leverage the generally higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the palladium catalytic cycle.[1][3] By carefully selecting the catalyst, ligands, and reaction conditions, precise control over the dehalogenation process can be achieved.

Chemical Principles and Mechanistic Overview

The selective dehalogenation of dihalogenated heterocycles is typically achieved through palladium-catalyzed hydrodehalogenation. The catalytic cycle, illustrated below, generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, cleaving the carbon-halogen bond. This step is generally faster for aryl bromides than for aryl chlorides.

-

Formation of a Palladium-Hydride Species: A hydride source, such as a formate salt, silane, or hydrogen gas, delivers a hydride to the palladium center.

-

Reductive Elimination: The desired dehalogenated product is released, and the Pd(0) catalyst is regenerated.[1][5]

Caption: General catalytic cycle for palladium-catalyzed dehalogenation.

Selectivity between the C-Br and C-Cl bonds is achieved by exploiting their differing bond strengths and reactivity towards the palladium catalyst. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond. Therefore, milder reaction conditions will favor selective debromination. Conversely, forcing conditions are required to cleave the more robust C-Cl bond.

Protocol 1: Selective Debromination to Yield 6-Chloro-pyridazin-4-amine

This protocol is designed to selectively remove the bromine atom from this compound, leaving the chlorine atom intact. This is achieved by using a palladium catalyst under relatively mild conditions that favor the cleavage of the C-Br bond.

Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥95% | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | Reagent Grade | Major Chemical Supplier |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Reagent Grade | Major Chemical Supplier |

| Sodium formate (HCOONa) | ≥99% | Major Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier |

| Diethyl ether | Anhydrous | Major Chemical Supplier |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Major Chemical Supplier | |

| Round-bottom flask | Standard laboratory glassware | |

| Magnetic stirrer and stir bar | Standard laboratory equipment | |

| Condenser | Standard laboratory glassware | |

| Inert atmosphere setup (Nitrogen or Argon) | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |

| Column chromatography supplies | Silica gel |

Experimental Procedure

Sources

- 1. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Strategies for Improving the Solubility of 5-Bromo-6-chloropyridazin-4-amine in Organic Solvents

Introduction: 5-Bromo-6-chloropyridazin-4-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid pyridazine core, substituted with both electron-withdrawing halogens and an electron-donating amine group, presents a unique and often challenging solubility profile. The presence of a hydrogen-bond-donating amine group and hydrogen-bond-accepting ring nitrogens allows for strong intermolecular interactions, which can lead to high crystal lattice energy and, consequently, poor solubility in many common organic solvents.[1][2]

This guide provides a systematic approach to overcoming these solubility challenges. It is structured as a series of troubleshooting questions and answers, designed to walk researchers through a logical progression of techniques, from simple physical methods to chemical modifications.

Part 1: Understanding the Molecule - Core Physicochemical Properties

A foundational understanding of the compound's properties is critical for developing an effective solubilization strategy. The key is to balance the polar interactions (amine, ring nitrogens) with the non-polar characteristics (halogenated ring).

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₄H₃BrClN₃[3][4] | Indicates a small molecule with a high proportion of heteroatoms. |

| Molecular Weight | ~208.44 g/mol [4][5] | A lower molecular weight generally favors solubility.[6] |

| Predicted XlogP | 0.8 - 1.1[3][5] | Suggests the molecule is moderately lipophilic, but leans towards hydrophilicity. It is unlikely to be highly soluble in very non-polar solvents like hexanes or in water without modification. |

| Key Structural Features | - Pyridazine Ring: A polar aromatic heterocycle.[1][7] - Amine Group (-NH₂): Acts as a hydrogen bond donor.[2] - Ring Nitrogens: Act as hydrogen bond acceptors.[1] - Halogens (Br, Cl): Increase molecular weight and modulate electronic properties. | The capacity for strong hydrogen bonding can lead to self-association and high crystal lattice energy, which must be overcome by the solvent for dissolution to occur. |

Part 2: Troubleshooting Guide - A Step-by-Step Approach

This section is designed to address common issues encountered during the solubilization of this compound.

Q1: My initial attempt to dissolve the compound in a standard solvent (e.g., DCM, Ethyl Acetate) at room temperature has failed. What are the first steps?

A1: When initial attempts fail, the immediate goal is to disrupt the compound's crystal lattice energy with minimal changes to your system.

-

Mechanical and Thermal Energy Input: Before changing solvents, apply energy.

-

Agitation: Ensure vigorous stirring or vortexing.

-

Sonication: Use an ultrasonic bath. This provides high-frequency agitation that can effectively break apart solid aggregates and enhance solvent interaction at the particle surface.

-

Gentle Heating: Gently warm the mixture (e.g., to 40-60 °C). An increase in temperature generally increases the solubility of a solid solute by providing the energy needed to overcome the intermolecular forces in the crystal.[6] Be mindful of the compound's stability at elevated temperatures.

-

-

Solvent Choice Re-evaluation: If the above fails, your solvent is likely a poor match. The moderate polarity of your compound suggests that solvents at the extremes of the polarity scale will be ineffective.

-

Switch to a Polar Aprotic Solvent: These solvents are highly effective at dissolving polar molecules. Good starting points include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

-

Rationale: These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the amine group and pyridazine ring without the competing hydrogen bond donation that occurs in protic solvents.

-

Q2: The compound is poorly soluble in my required reaction solvent, and polar aprotic solvents like DMSO are incompatible with my downstream chemistry. What is the next logical step?

A2: This is a classic scenario where co-solvency is the most powerful technique. Co-solvency involves using a mixture of solvents to achieve a desirable solubility profile that is not possible with a single solvent.[8][9]

-

The Principle of Co-Solvency: You will use a small amount of a "strong" solvent (in which the compound is soluble, like DMSO or DMF) as an additive in your "weak" bulk solvent (e.g., THF, Dioxane, Acetonitrile). The strong co-solvent works by disrupting the solute-solute hydrogen bonds, allowing the bulk solvent to then solvate the molecule more effectively.[6]

-

Screening for an Effective Co-Solvent System:

-

Attempt to dissolve a small, known amount of your compound in a minimal volume of a strong solvent (e.g., 10 mg in 50-100 µL of DMSO).

-

Once dissolved, slowly titrate your bulk reaction solvent into this solution while stirring vigorously.

-

Observe for any signs of precipitation. The point at which the compound remains in solution gives you a viable ratio of co-solvent to bulk solvent for your experiment.

-

Q3: Co-solvents are still not sufficient, or the required amount of co-solvent interferes with my experiment. Can I chemically modify the compound to improve solubility?

A3: Yes. Given the presence of a basic amino group, the most direct chemical modification is salt formation . Converting the neutral free base into a salt can dramatically increase its solubility in polar protic solvents like alcohols (Methanol, Ethanol) or even water.[1][9]

-

Mechanism of Salt Formation: The amine group on the pyridazine ring can be protonated by an acid (like HCl or H₂SO₄) to form an ammonium salt (R-NH₃⁺ X⁻). This ionic species is significantly more polar than the neutral molecule and interacts much more favorably with polar solvents. 3-aminopyridazines exhibit enhanced basicity, making salt formation a viable strategy.[1]

-

Practical Application:

-

Suspend the this compound in a suitable solvent such as Methanol, Dioxane, or Diethyl Ether.

-

Slowly add a solution of a strong acid. A common choice is HCl (either as a gas or a solution in dioxane/isopropanol) to form the hydrochloride salt.

-

Often, the resulting salt will either dissolve directly in the solvent or can be isolated as a solid and subsequently tested for solubility. This new salt form will have a completely different solubility profile than the parent free base.

-

Part 3: Frequently Asked Questions (FAQs)

-

What is a good "first-pass" solvent for screening the solubility of this compound?

-

Start with DMSO or DMF . Their strong polarity and hydrogen bond accepting capability make them excellent candidates for dissolving polar, crystalline heterocyclic compounds.

-

-

How does particle size affect solubility?

-

Reducing particle size (e.g., through micronization or grinding) does not increase the thermodynamic equilibrium solubility, but it can significantly increase the rate of dissolution.[8][10] This is because a larger surface area is exposed to the solvent, as described by the Noyes-Whitney equation.[9] If your process is limited by slow dissolution kinetics, grinding the material into a fine powder is a recommended step.

-

-

What is the expected qualitative solubility in common organic solvents?

-

The following table provides a general guideline based on the physicochemical properties of the molecule and data for similar pyridazine structures.[11] This should be experimentally verified.

-

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole moment and H-bond accepting ability effectively solvates the polar functional groups. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Can both donate and accept H-bonds, leading to competition with solute-solute interactions. Solubility may improve with heating or salt formation. |

| Ethers | THF, 1,4-Dioxane | Low to Moderate | Moderate polarity. Dioxane is often a better solvent for such compounds than THF. |

| Halogenated | Dichloromethane (DCM) | Low | Insufficiently polar to overcome the strong intermolecular hydrogen bonding of the solute. |

| Aromatic | Toluene | Very Low | Non-polar nature is a poor match for the polar functional groups of the compound. |

| Non-polar | Hexanes, Heptane | Insoluble | Polarity mismatch. Fails to overcome crystal lattice energy. |

Part 4: Visualization of Experimental Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.

Caption: Decision workflow for enhancing compound solubility.

Part 5: Detailed Experimental Protocols

Protocol 1: Co-Solvent Screening for Solubility Enhancement

-

Objective: To determine an effective co-solvent ratio for dissolving this compound in a bulk solvent.

-

Materials:

-

This compound

-

Primary bulk solvent (e.g., THF, Acetonitrile)

-

Potential co-solvents (e.g., DMSO, DMF)

-

Small vial (e.g., 2 mL) and magnetic stir bar

-

-

Procedure:

-

Weigh 10 mg of the compound into the vial.

-

Add the primary bulk solvent in a volume that matches your target final concentration (e.g., if target is 10 mg/mL, add 1 mL). Stir for 5 minutes. Observe that the compound is not fully dissolved.

-

Using a micropipette, add the co-solvent (e.g., DMSO) dropwise (in 10 µL increments) to the suspension.

-

After each addition, stir for 2-3 minutes and visually inspect for dissolution.

-

Continue adding the co-solvent until the solution becomes clear.

-

Record the total volume of co-solvent added. This provides the minimum percentage of co-solvent required to achieve solubility at that concentration. For example, if 50 µL of DMSO was required in 1 mL of THF, the effective solvent system is 95:5 THF:DMSO.

-

Protocol 2: Small-Scale Trial for Hydrochloride Salt Formation

-

Objective: To convert the free base compound to its hydrochloride salt to test for enhanced solubility in polar protic solvents.

-

Materials:

-

50 mg of this compound

-

Anhydrous 1,4-Dioxane or Diethyl Ether (2 mL)

-

2M HCl solution in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents)

-

Small flask with stir bar

-

-

Procedure:

-

Suspend the 50 mg of the compound in 2 mL of anhydrous 1,4-Dioxane in the flask and stir.

-

Calculate the required volume for 1.1 molar equivalents of the HCl solution.

-

Slowly add the HCl solution to the stirring suspension at room temperature.

-

A precipitate (the hydrochloride salt) will likely form immediately or over a short period.

-

Stir the mixture for 30-60 minutes to ensure complete conversion.

-

Isolate the resulting solid by vacuum filtration, wash with a small amount of fresh anhydrous solvent (Dioxane or Ether), and dry under vacuum.

-

The resulting white/off-white solid is the hydrochloride salt. Test its solubility in your target polar protic solvent (e.g., Methanol) and compare it to the original free base.

-

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Pyridazine - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

-

Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. PubMed. Available at: [Link]

-

Pyridazine and its derivatives. Slideshare. Available at: [Link]

-

3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem. Available at: [Link]

-

Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. Journal of the Association of Physicians of India. Available at: [Link]

-

Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

-

Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

This compound (C4H3BrClN3). PubChemLite. Available at: [Link]

-

5-Bromo-6-chloropyridazin-3-amine | C4H3BrClN3 | CID 139530875. PubChem. Available at: [Link]

-

CAS No : 446273-59-2 | Product Name : 4-Bromo-6-chloropyridazin-3-amine. Pharmaffiliates. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 446273-59-2: 3-Amino-4-bromo-6-chloropyridazine [cymitquimica.com]

- 3. PubChemLite - this compound (C4H3BrClN3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromo-6-chloropyridazin-3-amine | C4H3BrClN3 | CID 139530875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpbr.in [ijpbr.in]

- 7. Pyridazine - Wikipedia [en.wikipedia.org]

- 8. ijmsdr.org [ijmsdr.org]

- 9. longdom.org [longdom.org]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

N-Heterocycle Catalysis Support Hub: Pyridazin-4-amine Synthesis

Ticket ID: PYR-4-NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist

The "Pyridazine Trap": Diagnostic Overview

User Issue: "My reaction stalls at 20% conversion," or "I see immediate precipitation of palladium black."

Root Cause Analysis: Synthesizing pyridazin-4-amines is notoriously difficult compared to pyridines or pyrimidines. The adjacent nitrogen atoms (N1, N2) in the pyridazine ring create a "diazine trap."

-

The Chelation Effect: The N1/N2 lone pairs are strong Lewis bases. They coordinate to the electrophilic Palladium(II) center, displacing the phosphine ligands. This forms a stable, catalytically inactive [Pd(pyridazine)2Cl2] complex (The "Resting State of Death").

-

Oxidative Addition Inhibition: In standard protocols (e.g., Pd(OAc)₂ + PPh₃), the reduction of Pd(II) to the active Pd(0) species is outcompeted by this coordination.

-

Electronic Deactivation: The 4-position of pyridazine is electron-deficient, but less so than the 3- or 6-positions, making the oxidative addition of 4-chloropyridazine sluggish without highly active ligands.

Module A: Homogeneous Catalysis (Buchwald-Hartwig)

The Fix: Abandon standard Pd sources (Pd(OAc)₂, Pd₂dba₃). You must use Precatalysts (Pd-G3 or Pd-G4) with bulky biaryl phosphine ligands.

Why This Works (The Mechanism)

Standard catalysts require in situ reduction to Pd(0), which is where pyridazine poisoning occurs. Buchwald Pd-G4 Precatalysts are pre-formed Pd(II) species that, upon exposure to base, undergo rapid reductive elimination to release the active monoligated L1-Pd(0) species instantaneously. This high concentration of active catalyst overwhelms the pyridazine poisoning effect.

Recommended Protocol: The "Bulky-G4" Method

Use this for coupling 4-chloropyridazines with primary/secondary amines.

Reagents:

-

Substrate: 4-Chloropyridazine (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Precatalyst: BrettPhos Pd G4 (or XantPhos Pd G4 for difficult cases) (1–3 mol%)

-

Base: Cs₂CO₃ (weak base preferred) or NaOtBu (strong base if substrate permits) (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Charge Solids: In a glovebox or under Ar flow, add the Pd-G4 precatalyst, base, and 4-chloropyridazine to a reaction vial.

-

Solvent Addition: Add anhydrous 1,4-dioxane. (Concentration: 0.1 M – 0.2 M).

-

Amine Addition: Add the liquid amine via syringe.

-

Activation: Seal the vial. Heat to 80–100 °C .

-

Note: Do not stir at RT for long periods; heat is required to activate the precatalyst efficiently.

-

-

Monitoring: Check LCMS at 1 hour. If conversion <50%, add 1 mol% more catalyst.

Ligand Selection Matrix

| Ligand | Structure Type | Best For... | Why? |

| BrettPhos | Bulky Biaryl | Primary Amines | Large steric bulk prevents bis-ligation and pyridazine N-binding. |

| RuPhos | Bulky Biaryl | Secondary Amines | Excellent for sterically hindered secondary amines. |

| XantPhos | Bidentate | Amides / Ureas | Wide bite angle favors reductive elimination in difficult couplings. |

| tBuBrettPhos | Bulky Biaryl | Amides / Anilines | Highest activity for amidation; extreme steric bulk protects Pd center. |

Module B: Heterogeneous Catalysis (Hydrogenation)

The Fix: If you are reducing 4-azidopyridazine or 4-nitropyridazine and the catalyst dies, you must protonate the ring .

The "Acidic Scavenger" Protocol

Neutral hydrogenation leads to the product (pyridazin-4-amine) binding to the Pd/C surface, halting the reaction.

Protocol:

-

Solvent: Methanol or Ethanol.

-

Additive: 1.0–2.0 equivalents of HCl (1M in ether) or Acetic Acid .

-

Catalyst: 10 wt% Pd/C (Type: Degussa E101 or similar high surface area).

-

H₂ Source: Hydrogen balloon (1 atm).

Mechanism: The acid protonates the pyridazine nitrogens (pKa ~ 2.3). The protonated pyridazinium species cannot coordinate effectively to the Pd surface, leaving the active sites free for H₂ activation.

Module C: The "Nuclear Option" (SɴAr)

The Fix: If catalysis fails entirely, exploit the electron deficiency of the ring. This requires no metal, eliminating poisoning risks.

When to use:

-

If the pyridazine has additional electron-withdrawing groups (e.g., 3,6-dichloro-4-aminopyridazine).

-

If the amine nucleophile is non-hindered (e.g., morpholine, pyrrolidine).

Protocol:

-

Solvent: NMP or DMSO (Polar Aprotic is critical).

-

Base: DIPEA (3.0 equiv).

-

Temp: 120–140 °C (Microwave heating is superior here).

Visualizing the Solution

Diagram 1: The Poisoning vs. Precatalyst Pathway

This diagram illustrates how the G4 Precatalyst bypasses the "Trap" that stops standard Pd(OAc)₂.

Caption: Figure 1. Standard Pd sources are intercepted by the pyridazine "Poison Trap." Pd-G4 precatalysts bypass this by generating the active species immediately.

Diagram 2: Decision Tree for Pyridazine Synthesis

Caption: Figure 2. Optimization logic flow. Prioritize SnAr for activated rings; use specific Pd-G4 ligands for unactivated rings based on nucleophile steric demand.

Frequently Asked Questions (FAQ)

Q1: The reaction turns black immediately upon heating. Is this bad? A: Yes. "Palladium black" indicates the catalyst has agglomerated and precipitated out of the solution, usually due to ligand dissociation.

-

Fix: Switch to a ligand with stronger binding or higher steric bulk (e.g., tBuBrettPhos ). Ensure your solvent is rigorously degassed; oxygen accelerates ligand oxidation and Pd precipitation.

Q2: Can I use Pd(PPh₃)₄? It’s cheaper. A: For pyridazin-4-amines? No. Triphenylphosphine is not bulky enough to prevent the pyridazine nitrogen from binding to the Pd center. You will likely get <10% yield. The cost of the G4 precatalyst is offset by the time saved and the yield obtained.

Q3: My LCMS shows the product mass, but also a mass of [M - Cl + H]. What is this? A: This is the hydrodehalogenation byproduct (reduced starting material).

-

Cause: The β-hydride elimination pathway is competing with reductive elimination.[1] This often happens if the amine is sterically crowded or the reaction is too hot.

-

Fix: Lower the temperature slightly (e.g., 80°C instead of 100°C) or switch to RuPhos , which is specifically designed to suppress β-hydride elimination in secondary amines.

References

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of 2-Aminobiphenyl-Based Precatalysts in Cross-Coupling Reactions." Chemical Reviews.

-

Fors, B. P., & Buchwald, S. L. (2010).[2] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Lundgren, R. J., & Stradiotto, M. (2012).[2] "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles." Chemistry – A European Journal.[3]

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on Heterocycle Properties).

Sources

Controlling regioselectivity in 5-bromo-6-chloropyridazine functionalization

[1]

Status: Operational | Topic: Regioselective Functionalization | Ticket ID: PYR-RXN-5B6C[1]

Executive Summary: The Orthogonal Handle Strategy

Welcome to the technical guide for 5-bromo-6-chloropyridazine. This scaffold offers a unique "orthogonal" reactivity profile that allows for sequential, programmable functionalization.[1]

The core chemical conflict—and opportunity—lies in the mismatch between electronic activation and leaving group ability :

-

Position 6 (Cl): Electronically activated (

to nitrogen). Highly susceptible to Nucleophilic Aromatic Substitution ( -

Position 5 (Br): Chemically activated (weaker C-X bond).[1] Highly susceptible to Palladium-catalyzed Oxidative Addition.[1]

By selecting the reaction type (

Module 1: The Gateway (Targeting Position 6)

Objective: Selective displacement of the C6-Chloro group with nucleophiles (amines, alkoxides, thiols).

The Mechanism

Despite Bromine being the superior leaving group,

-

Reasoning: The C6 carbon is adjacent to the electronegative nitrogen (N1), making it significantly more electrophilic (electron-deficient) than the C5 position. The transition state energy for attacking C6 is much lower, overriding the bond-strength difference.[1]

Standard Protocol: C6-Amination

-

Substrate: 5-bromo-6-chloropyridazine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)

-

Base: DIPEA (2.0 equiv) or

(for phenols/thiols) -

Solvent: THF (0°C to RT) or DMSO (RT to 50°C)

Troubleshooting Guide ( )

| Symptom | Probable Cause | Corrective Action |

| No Reaction | Nucleophile is too weak or sterically hindered.[1] | Switch solvent to DMSO or NMP to increase nucleophilicity.[1] Increase temp to 60°C (monitor C5-Br stability). |

| Loss of Regioselectivity (Mixture of C5/C6) | Temperature too high; "Hard" nucleophile attacking C5.[1] | Cool the reaction to 0°C or -20°C. Switch to a non-polar solvent (DCM/Toluene) to rely purely on electronic activation. |

| Hydrolysis (Formation of Pyridazinone) | Wet solvent or hygroscopic base (NaOH/KOH).[1] | Use anhydrous solvents and mild organic bases ( |

Q: Why does the Chloride leave instead of the Bromide? A: In

of electron-deficient heterocycles, the rate-determining step is often the initial nucleophilic attack (formation of the Meisenheimer complex), not the expulsion of the leaving group. Because C6 is more electron-deficient, the nucleophile attacks there first.

Module 2: The Cross-Coupling Nexus (Targeting Position 5)

Objective: Selective formation of C-C or C-N bonds at the C5-Bromo group using Pd-catalysis.

The Mechanism

Palladium(0) undergoes oxidative addition preferentially into the weakest carbon-halogen bond .[1]

-

Bond Dissociation Energy (Approx): C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).

-

Result: Under standard Suzuki/Buchwald conditions, Pd inserts at C5-Br, leaving the C6-Cl intact for later steps.[1]

Standard Protocol: C5-Suzuki Coupling[1]

-

Catalyst:

(5 mol%) or -

Ligand: Generally not required if using pre-formed catalysts; bulky phosphines (XPhos) help if the reaction is sluggish.[1]

-

Base:

(2M aq) or -

Temperature: 80–100°C.[1]

Troubleshooting Guide (Pd-Coupling)

| Symptom | Probable Cause | Corrective Action |

| Reaction at C6 (Chlorine) | Highly active catalyst (e.g., Pd-PEPPSI, certain Buchwald ligands) activating the Cl. | Use "dumber" ligands like |

| Dehalogenation (Product is 6-chloropyridazine) | Avoid alcoholic solvents (MeOH/EtOH).[1] Ensure reagents are dry.[1] Switch to DMF or Toluene .[1] | |

| Protodebromination (Product is 3-chloropyridazine) | Reaction stalling; Pd inserts but fails to transmetallate. | Increase boronic acid equivalents (1.5x). Switch to anhydrous conditions (Dioxane/CsF). |

Module 3: Strategic Workflow Visualization

The following decision tree illustrates the sequence dependency. Note that performing

Caption: Decision tree for sequential functionalization. Path A (

Frequently Asked Questions (FAQ)

Q1: If I run the

-

Fix: Use highly active, electron-rich ligands for the second step, such as SPhos , XPhos , or

. Standard

Q2: Can I substitute the Bromine at C5 via

Q3: Is the regioselectivity 100%? A: In practice, expect >95:5 selectivity for the preferred pathways described above.

-

Exception: If using extremely strong, non-bulky nucleophiles (like methoxide in methanol at high heat), you may see minor amounts of C5 attack or bis-substitution.

-

Exception: If using "hot" Pd catalysts (Pd-PEPPSI-IPr) at high temperatures, you may see oxidative addition into the C-Cl bond.[1]

References

-

Baran Lab (Scripps Research). Haloselectivity of Heterocycles: Pyridazine/Pyrazine.[1] (General reactivity principles of diazines).

-

Legault, C. Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.[1][3] Journal of the American Chemical Society.[1][3] (Theoretical basis for C-Br vs C-Cl selectivity).

-

Léger, F., et al. Regioselective Functionalization of Chloropyridazines.[1] (Specific examples of

vs Coupling trade-offs). (Representative Review of similar N-heterocycle functionalization).

Validation & Comparative

Technical Guide: HPLC Method Development for Pyridazine Impurities

Executive Summary

Pyridazine derivatives are privileged scaffolds in modern drug discovery, particularly in oncology (e.g., kinase inhibitors) and cardiovascular therapeutics. However, their analysis presents a distinct set of chromatographic challenges.[1][2] The electron-deficient aromatic ring and the basicity of the 1,2-diazine nitrogens often lead to severe peak tailing, poor retention on standard C18 phases, and co-elution of regioisomeric impurities.

This guide objectively compares the three dominant stationary phase technologies—C18 (Alkyl) , PFP (Pentafluorophenyl) , and Mixed-Mode (RP/Ion-Exchange) —providing a data-backed roadmap for selecting the optimal method for pyridazine impurity profiling.

Part 1: The Pyridazine Challenge

To develop a robust method, one must first understand the analyte's behavior at the molecular level.

The "Silanol Trap"

Pyridazines typically exhibit pKa values in the range of 2.3 – 5.7 depending on substitution. In standard acidic mobile phases (pH 2-3), the nitrogen atoms are protonated (

-

Result: Asymmetric peaks (Tailing Factor > 2.0), variable retention times, and loss of sensitivity.

The Regioisomer Problem

Synthetic pathways for pyridazines often generate positional isomers (e.g., 3-substituted vs. 4-substituted pyridazines). These isomers have identical hydrophobicity (

Part 2: Comparative Analysis of Stationary Phases

Option A: The Standard C18 (Alkyl Phase)

-

Mechanism: Hydrophobic interaction (Van der Waals).

-

Verdict: Generally insufficient for complex pyridazine impurity profiles.

-

Why: While high-quality "base-deactivated" C18 columns exist, they lack the specific selectivity mechanisms required to separate pyridazine isomers. They often require high concentrations of ion-pairing reagents (e.g., alkyl sulfonates) to achieve acceptable peak shape, which suppresses MS sensitivity.

Option B: Fluorinated Phases (PFP / F5)

-

Mechanism: Hydrophobicity +

- -

Verdict: The Gold Standard for Isomers.

-